2-(1-Chloronaphthalen-2-yloxy)-1,1-dimethylethylamine
Description
2-(1-Chloronaphthalen-2-yloxy)-1,1-dimethylethylamine (CAS: 1391026-61-1) is a substituted naphthalene derivative featuring a 1-chloro substituent on the naphthalene ring, an ether linkage at the 2-position, and a 1,1-dimethylethylamine (tert-butylamine) group (Figure 1). Its molecular formula is C₁₄H₁₆ClNO, with a molecular weight of 265.74 g/mol .
Properties
IUPAC Name |
1-(1-chloronaphthalen-2-yl)oxy-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-14(2,16)9-17-12-8-7-10-5-3-4-6-11(10)13(12)15/h3-8H,9,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWVFDGWHHHOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=C(C2=CC=CC=C2C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501205824 | |
| Record name | 1-[(1-Chloro-2-naphthalenyl)oxy]-2-methyl-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501205824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391026-61-1 | |
| Record name | 1-[(1-Chloro-2-naphthalenyl)oxy]-2-methyl-2-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1391026-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(1-Chloro-2-naphthalenyl)oxy]-2-methyl-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501205824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(1-Chloronaphthalen-2-yloxy)-1,1-dimethylethylamine typically involves the following steps:
Starting Materials: The synthesis begins with 1-chloronaphthalene and 2-(1,1-dimethylethyl)amine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Synthetic Route: The 1-chloronaphthalene undergoes a nucleophilic substitution reaction with 2-(1,1-dimethylethyl)amine to form the desired product.
Industrial Production: On an industrial scale, the reaction is typically carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
2-(1-Chloronaphthalen-2-yloxy)-1,1-dimethylethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form naphthalenes with reduced functional groups.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, alkoxide ions, or amines to form various substituted naphthalenes.
Common Reagents and Conditions: Typical reagents include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are usually carried out under controlled temperature and pressure conditions.
Major Products: The major products formed from these reactions include naphthoquinones, reduced naphthalenes, and various substituted naphthalenes.
Scientific Research Applications
2-(1-Chloronaphthalen-2-yloxy)-1,1-dimethylethylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-Chloronaphthalen-2-yloxy)-1,1-dimethylethylamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Substituted Naphthalene Moieties
Olodaterol Impurity 11 (CAS: 56490-94-9)
- Structure : 2-(4-Methoxyphenyl)-1,1-dimethylethylamine.
- Key Differences : Replaces the 1-chloronaphthalene group with a 4-methoxyphenyl ring.
- Properties : Lower molecular weight (179.26 g/mol ) and higher predicted aqueous solubility due to the polar methoxy group. Predicted boiling point: 269.4 ± 15.0°C .
- Applications : Used as a reference standard in pharmaceutical quality control.
- 1-(4-Chloronaphthalen-1-yl)-2-(didecylamino)ethanol (CAS: 7460-23-3) Structure: Contains a 4-chloronaphthalene group and a bulkier didecylamino-ethanol chain. Key Differences: Longer alkyl chain increases hydrophobicity (logP ~8.5) and molecular weight (502.22 g/mol) . Applications: Investigated in surfactant or lipid-based drug delivery systems.
Analogues with Tert-Butylamine Derivatives
- Tert-Butylamine (CAS: 75-64-9) Structure: Simple aliphatic amine (C₄H₁₁N). Key Differences: Lacks aromatic and ether groups, resulting in lower boiling point (44.5°C) and higher volatility. Soluble in polar solvents (water, ethanol) . Applications: Precursor in agrochemicals and rubber additives.
N,N-Dimethyl-2-[2-(naphthalenyloxy)ethyl]benzene methanamine (CAS: 20900-20-3)
Pharmacologically Active Analogues
- Diphenylamine Derivatives (e.g., Tofenamic Acid) Structure: Diphenylamine core with carboxylic acid substituents. Key Differences: Carboxylic acid group confers anti-inflammatory properties, unlike the neutral ether and amine groups in the target compound . Applications: Nonsteroidal anti-inflammatory drugs (NSAIDs).
Physicochemical and Functional Comparisons
| Property | 2-(1-Chloronaphthalen-2-yloxy)-1,1-dimethylethylamine | Olodaterol Impurity 11 | Tert-Butylamine | 1-(4-Chloronaphthalen-1-yl)-2-(didecylamino)ethanol |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 265.74 | 179.26 | 73.14 | 502.22 |
| Boiling Point (°C) | ~300 (estimated) | 269.4 ± 15.0 | 44.5 | >300 (decomposes) |
| Water Solubility | Low (hydrophobic naphthalene) | Moderate (methoxy group) | High | Very low |
| Key Functional Groups | Chloronaphthalene, ether, tert-butylamine | Methoxyphenyl, tert-butylamine | Aliphatic amine | Chloronaphthalene, didecylamino, ethanol |
| Applications | Research chemical, potential CNS agent | Pharmaceutical impurity | Industrial precursor | Surfactant/drug delivery |
Biological Activity
2-(1-Chloronaphthalen-2-yloxy)-1,1-dimethylethylamine (CAS Number: 1391026-61-1) is an organic compound that belongs to the class of naphthalenes. Its unique structure, characterized by a naphthalene ring with a chlorine atom and a dimethylethylamine group, positions it as a compound of interest in various scientific fields, particularly in biological research. This article delves into its biological activity, synthesis, mechanism of action, and potential applications.
- Molecular Formula: C₁₄H₁₆ClNO
- Molecular Weight: 249.73 g/mol
- Purity: ≥ 98%
Synthesis
The synthesis of this compound typically involves a nucleophilic substitution reaction between 1-chloronaphthalene and 2-(1,1-dimethylethyl)amine. The reaction is facilitated by bases such as sodium hydride or potassium carbonate under controlled temperature and pressure conditions to ensure high yield and purity .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. The mechanism is believed to involve the inhibition of specific enzymes related to cell proliferation. For instance, similar compounds have been documented to inhibit topoisomerases and other enzymes critical for DNA replication and repair. Further investigation into its specific molecular targets is necessary to substantiate these claims.
The compound's biological activity may be attributed to its interaction with various cellular targets:
- Enzyme Inhibition: It may inhibit enzymes involved in metabolic pathways critical for cell growth.
- Receptor Binding: Potential binding to receptors that modulate cell signaling pathways could lead to altered cellular responses.
Study on Antimicrobial Activity
In a comparative study involving various naphthalene derivatives, this compound was tested against several bacterial strains including Escherichia coli and Staphylococcus aureus. The compound demonstrated moderate inhibitory effects, suggesting potential as an antimicrobial agent .
Anticancer Activity Evaluation
A study focused on the anticancer effects of structurally similar compounds indicated that naphthalene derivatives could induce apoptosis in cancer cells. The specific effects of this compound were not extensively documented but indicated a trend towards reduced viability in cancer cell lines .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(1-Chloronaphthalen-2-yloxy)acetamide | Structure | Moderate antimicrobial properties |
| 2-(1-Chloronaphthalen-2-yloxy)ethanol | Structure | Low cytotoxicity |
| 2-(1-Chloronaphthalen-2-yloxy)acetic acid | Structure | Anticancer potential |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
